beta-Butylstreptozotocin
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Overview
Description
Beta-Butylstreptozotocin is a chemical compound that belongs to the family of streptozotocin derivatives. Streptozotocin itself is a naturally occurring compound that was first isolated from the bacterium Streptomyces achromogenes. It is well-known for its use in medical research, particularly in the study of diabetes, due to its ability to selectively destroy insulin-producing beta cells in the pancreas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Butylstreptozotocin typically involves the modification of the streptozotocin molecule. The process begins with the extraction of streptozotocin from Streptomyces achromogenes. This is followed by a series of chemical reactions to introduce the butyl group into the molecule. The key steps in the synthesis include:
Nitration: Introduction of a nitroso group to the streptozotocin molecule.
Alkylation: Addition of a butyl group to the nitroso-streptozotocin intermediate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Beta-Butylstreptozotocin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Beta-Butylstreptozotocin has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: The compound is used in biological research to study the effects of beta cell destruction and to develop animal models of diabetes.
Medicine: this compound is used in medical research to investigate potential treatments for diabetes and other metabolic disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of beta-Butylstreptozotocin involves the selective destruction of insulin-producing beta cells in the pancreas. The compound enters the beta cells via glucose transporters and induces DNA damage through the generation of reactive oxygen species. This leads to cell death and a reduction in insulin production, which is useful for creating animal models of diabetes for research purposes.
Comparison with Similar Compounds
Similar Compounds
Beta-Butylstreptozotocin is similar to other streptozotocin derivatives, such as:
Streptozotocin: The parent compound, used primarily in diabetes research.
Chlorozotocin: A derivative with a chloroethyl group, used as an anti-tumor agent.
Methylstreptozotocin: A derivative with a methyl group, also used in diabetes research.
Uniqueness
This compound is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This modification can affect the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in scientific research.
Properties
CAS No. |
53347-37-8 |
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Molecular Formula |
C12H23N3O7 |
Molecular Weight |
321.33 g/mol |
IUPAC Name |
3-[(2R,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H23N3O7/c1-3-4-5-21-11-8(13-12(19)15(2)14-20)10(18)9(17)7(6-16)22-11/h7-11,16-18H,3-6H2,1-2H3,(H,13,19)/t7-,8-,9-,10-,11-/m1/s1 |
InChI Key |
CRYSPCRGLHJZTE-ISUQUUIWSA-N |
Isomeric SMILES |
CCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Origin of Product |
United States |
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